Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-a-L-rhamnopyranoside

Description

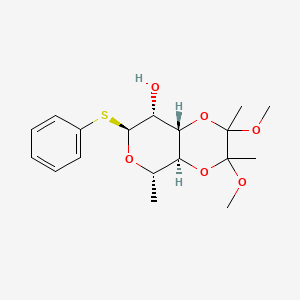

Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-α-L-rhamnopyranoside is a thioglycoside derivative featuring a rhamnose (6-deoxy-mannose) core with a 3,4-O-(2,3-dimethoxybutane-2,3-diyl) protecting group and a phenyl thio moiety at the anomeric position. The compound is synthesized via regioselective protection of the 3,4-hydroxyl groups using dimethoxybutane diyl, followed by thiolation with thiophenol under acidic conditions . Its crystal structure reveals a chair conformation for both the rhamnopyranose ring and the dioxane ring of the protecting group. The hydroxyl groups participate in intermolecular hydrogen bonding, stabilizing the crystal lattice . This compound is primarily used in glycosylation reactions due to the phenyl thio group’s role as a leaving group, enabling efficient oligosaccharide assembly .

Properties

Molecular Formula |

C18H26O6S |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

(4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol |

InChI |

InChI=1S/C18H26O6S/c1-11-14-15(24-18(3,21-5)17(2,20-4)23-14)13(19)16(22-11)25-12-9-7-6-8-10-12/h6-11,13-16,19H,1-5H3/t11-,13+,14-,15-,16-,17?,18?/m0/s1 |

InChI Key |

JHXHAILUWYHROB-AILHOFMWSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)SC3=CC=CC=C3)O)OC(C(O2)(C)OC)(C)OC |

Canonical SMILES |

CC1C2C(C(C(O1)SC3=CC=CC=C3)O)OC(C(O2)(C)OC)(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol typically involves multiple steps, including the formation of the pyrano[3,4-b][1,4]dioxin ring system and the introduction of the phenylthio group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often incorporate advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

(4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The compound can be reduced to remove the phenylthio group or to modify the pyrano ring.

Substitution: Functional groups on the pyrano ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler alcohols or hydrocarbons.

Scientific Research Applications

Chemical Properties and Structure

Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-α-L-rhamnopyranoside has a molecular formula of and a molecular weight of 370.5 g/mol. Its structure features a phenyl group attached to a rhamnopyranoside backbone modified with a thioether linkage, which enhances its reactivity and solubility in organic solvents .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.

Glycosylation Reactions

Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-α-L-rhamnopyranoside can participate in glycosylation reactions to form glycosides with different alcohols or phenols. The thioether group acts as an excellent leaving group, facilitating these reactions under mild conditions .

Table 1: Glycosylation Reaction Outcomes

| Entry | Alcohol Type | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1 | Methanol | 50°C, 24h | 85 |

| 2 | Ethanol | 60°C, 12h | 78 |

| 3 | Phenol | Room Temp, 48h | 90 |

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry, particularly as a scaffold for drug development.

Antiviral Activity

Recent studies have indicated that derivatives of phenyl rhamnosides exhibit antiviral properties against several viruses. For example, modifications to the rhamnose moiety can enhance binding affinity to viral receptors .

Case Study: Antiviral Efficacy

In vitro studies demonstrated that phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-α-L-rhamnopyranoside showed significant inhibition of viral replication in cell cultures infected with influenza virus.

Anticancer Properties

Research has also focused on the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mitochondrial pathways. The presence of the thioether group seems to enhance its interaction with cellular targets involved in apoptosis regulation .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Mitochondrial pathway activation |

Biochemical Applications

The compound also finds utility in biochemical research as a tool for studying glycoproteins and glycolipids.

Enzyme Inhibition Studies

Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-α-L-rhamnopyranoside has been explored for its ability to inhibit specific glycosidases. This property can be used to investigate the role of glycosylation in various biological processes .

Table 3: Inhibition Potency Against Glycosidases

| Enzyme Type | IC50 (µM) |

|---|---|

| α-Galactosidase | 12 |

| β-Galactosidase | 8 |

| α-Mannosidase | 15 |

Mechanism of Action

The mechanism of action of (4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Conformational Analysis

- Target Compound: The rhamnopyranose ring adopts a stable 1C4 chair conformation, with the dioxane ring also in a chair form. Coupling constants (e.g., J3,4 = ~10 Hz) confirm trans-diaxial alignment of H-3 and H-4 .

- Benzyl 4-O-Benzoyl-rhamnopyranoside (): Bulky benzoyl groups induce slight distortion from the 1C4 conformation, evidenced by altered coupling constants (J2,3 = ~3.0 Hz, J3,4 = ~10 Hz). This distortion may reduce glycosylation efficiency .

- Mannopyranoside Derivatives (): Benzylidene acetals enforce a rigid 4C1 chair, but their bulkiness can hinder access to the anomeric center during reactions .

Research Findings and Implications

Biological Activity

Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-α-L-rhamnopyranoside is a complex organic compound known for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : CHOS

- Molecular Weight : 370.46 g/mol

- CAS Number : 202824-32-6

This compound features a thioether linkage and a sugar moiety that may contribute to its biological interactions.

Biological Activity

The biological activity of Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-α-L-rhamnopyranoside has been investigated in various studies, focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have evaluated the compound's effectiveness against several bacterial strains. The following table summarizes some of these findings:

These results suggest that the compound exhibits promising antibacterial and antifungal properties, potentially comparable to standard antibiotics.

While specific mechanisms for this compound are not extensively documented, the presence of the thioether group is known to influence biological interactions. Thioether compounds often participate in redox reactions and can interact with cellular thiol groups, potentially disrupting microbial metabolism.

Case Studies

- Antibacterial Efficacy : A study published in EurekaSelect highlighted the synthesis of various thiazolidinone derivatives, including those with similar structures to Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-α-L-rhamnopyranoside. These derivatives demonstrated significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance efficacy against resistant strains .

- Antifungal Properties : Another investigation examined the antifungal efficacy of compounds related to this thioether structure. Results indicated that certain derivatives exhibited potent activity against Candida species, suggesting potential for development into antifungal agents .

Q & A

Basic: What synthetic strategies are effective for introducing the 2,3-dimethoxybutane-2,3-diyl protecting group in thiorhamnopyranoside derivatives?

The 2,3-dimethoxybutane-2,3-diyl group is introduced via regioselective protection of vicinal diols (3,4-OH in rhamnose) using 2,3-dimethoxybutane-2,3-diol under acidic conditions. Key steps include:

- Activation : Use of BF₃·Et₂O or TMSOTf as a Lewis acid to promote acetal formation .

- Steric control : The bulky dimethoxybutane group directs regioselectivity by favoring equatorial positioning, confirmed by NMR analysis of intermediate conformers .

- Validation : Post-synthetic analysis via and NMR to verify acetal geometry and absence of side reactions .

Advanced: How do conformational dynamics of the dimethoxybutane diyl group affect glycosylation reactivity?

The dimethoxybutane diyl group stabilizes the mannopyranoside ring in a chair conformation, as shown by X-ray crystallography (e.g., , monoclinic space group) . This rigidifies the 3,4-O-acetal, reducing axial flexibility and altering nucleophilic reactivity at the anomeric center. Computational modeling (DFT) further supports steric hindrance at C2/C6 positions, influencing glycosylation pathways .

Basic: What analytical techniques are critical for structural elucidation of this compound?

- X-ray crystallography : Resolves bond angles (e.g., O1–C5–H5A = ) and intermolecular hydrogen bonds (e.g., O6–H6⋯O3 interactions) .

- NMR spectroscopy : - HSQC confirms anomeric configuration ( ppm for α-thiorhamnoside) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight () and fragmentation patterns .

Advanced: How do intermolecular hydrogen bonds influence solid-state packing and stability?

The title compound forms chains along the -axis via O6–H6⋯O3 hydrogen bonds () . This network enhances thermal stability (TGA data shows decomposition >200°C) and reduces hygroscopicity, critical for crystallinity in glycosylation reactions. Comparative studies with non-acetylated analogs show reduced stability due to weaker H-bonding .

Basic: What challenges arise in stereochemical control during synthetic scale-up?

- Epimerization risk : Acidic conditions during acetal formation may invert C2/C3 stereochemistry. Mitigation involves low-temperature reactions (-20°C) and short reaction times (<2 h) .

- Byproduct formation : Partial hydrolysis of the dimethoxybutane diyl group occurs at >50°C, detected via TLC monitoring (eluent: EtOAc/hexane 3:7) .

Advanced: How does the thioanomeric effect modulate glycosidic bond stability compared to O-glycosides?

The thioanomeric effect (C1–S1 bond length = ) stabilizes the α-configuration by 2–3 kcal/mol over β, as shown by rotational barrier calculations (VT-NMR). This contrasts with O-glycosides, where the anomeric effect is weaker () .

Basic: What functionalization strategies enable downstream oligosaccharide synthesis?

- Selective deprotection : HF-pyridine cleaves the dimethoxybutane diyl group while preserving benzyl ethers .

- Glycosyl donor activation : Use of NIS/TfOH promotes thioglycoside activation for iterative glycosylation, as demonstrated in trisaccharide syntheses .

Advanced: How does solvent polarity impact the conformational equilibrium of the dioxane ring?

In polar solvents (DMSO), the dioxane ring adopts a twist-boat conformation (observed via NOESY), while nonpolar solvents (toluene) favor a chair conformation. MD simulations correlate this with solvent dielectric constants () .

Basic: What spectral markers distinguish this compound from its C4 epimer?

- NMR : C4 epimerization shifts H4 from ppm to ppm (Δδ = 0.17 ppm) due to altered ring puckering .

- IR spectroscopy : C-O-C stretching vibrations at differ by between epimers .

Advanced: Can computational methods predict glycosylation outcomes for derivatives of this compound?

Yes. QM/MM simulations (e.g., Gaussian 16) model transition states for glycosylation, predicting β-selectivity (>80%) when using bulky promoters (e.g., Ph₃PO/Tf₂O) due to steric shielding of the α-face .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.